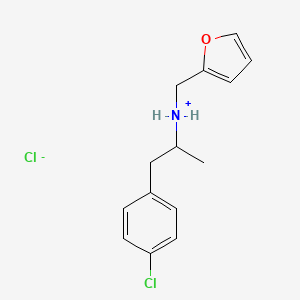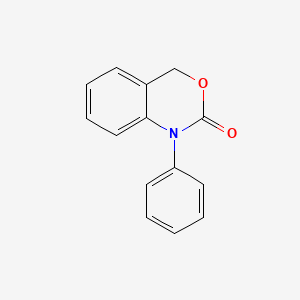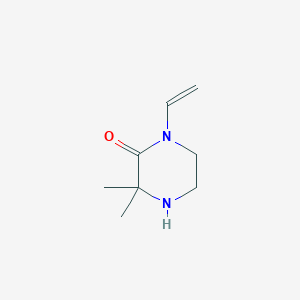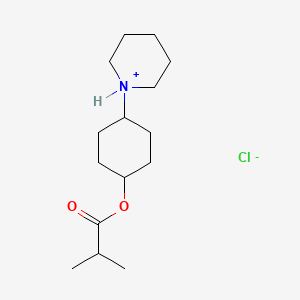
2,4,5-Trimethoxy-benzylidene)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxy-benzylidene)-hydrazine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of three methoxy groups attached to a benzylidene-hydrazine core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxy-benzylidene)-hydrazine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine derivatives. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethoxy-benzylidene)-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethoxy-benzylidene)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethoxy-benzylidene)-hydrazine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethoxy-benzylidene)-hydrazine can be compared with other similar compounds such as:
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine share similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its combination of methoxy groups and hydrazine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(E)-(2,4,5-trimethoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-6H,11H2,1-3H3/b12-6+ |
InChI-Schlüssel |
RRUCWUIDHHDDIF-WUXMJOGZSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=N/N)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=NN)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)




![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

